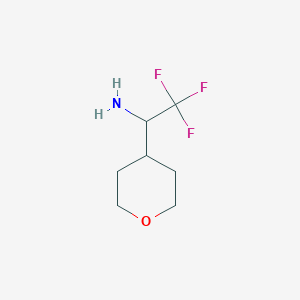

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(oxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFHFGFGUVXTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Combined Moieties

The utility of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine stems from the synergistic properties of its two core components: the fluorinated amine scaffold and the tetrahydropyran (B127337) moiety.

Advanced Synthetic Methodologies for 2,2,2 Trifluoro 1 Oxan 4 Yl Ethan 1 Amine

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical in the synthesis of 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine to ensure that reactions occur at the desired position and functional group. A common strategy involves the construction of an imine from oxane-4-carbaldehyde, followed by the nucleophilic addition of a trifluoromethyl group.

The key challenge is to control the addition to the imine carbon without affecting the oxane ring. The choice of reagents and reaction conditions is paramount. For instance, the use of Ruppert-Prakash reagent (TMSCF₃) with a fluoride (B91410) activator allows for the regioselective trifluoromethylation of the imine.

Another approach is the reductive amination of a ketone precursor, 4-(2,2,2-trifluoroacetyl)oxane. This two-step, one-pot process involves the formation of an imine or enamine intermediate with an ammonia (B1221849) source, which is then reduced in situ. The selectivity of this reaction is high, as the carbonyl group is significantly more reactive than the ether linkage in the oxane ring. numberanalytics.comjocpr.com

| Method | Precursor | Key Reagents | Selectivity |

| Nucleophilic Trifluoromethylation | Imine of oxane-4-carbaldehyde | TMSCF₃, TBAF | High regioselectivity for the imine carbon |

| Reductive Amination | 4-(2,2,2-trifluoroacetyl)oxane | NH₃, NaBH₃CN | High chemoselectivity for the carbonyl group |

Asymmetric Synthesis Approaches for Enantiomerically Pure Forms

Producing enantiomerically pure forms of this compound is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Chiral auxiliaries are temporary chiral groups that direct the stereochemical outcome of a reaction. One of the most effective methods for the asymmetric synthesis of chiral amines is the use of N-tert-butanesulfinyl imines, developed by Ellman. cas.cnyale.edu This method involves condensing oxane-4-carbaldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of a trifluoromethylating agent proceeds with high diastereoselectivity, controlled by the bulky auxiliary. cas.cnbioorganica.com.ua The auxiliary can then be cleaved under mild acidic conditions to yield the enantiomerically enriched target amine. cas.cn

Catalytic asymmetric methods offer a more atom-economical approach. For example, the addition of organometallic reagents to trifluoromethyl imines can be catalyzed by chiral metal complexes. nih.gov

| Method | Key Reagent/Catalyst | Typical Diastereomeric Ratio (d.r.) | Advantage |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | >95:5 | High stereocontrol, reliable |

| Catalytic Alkylation | Diorganozinc reagents, Chiral Ligand | Up to 90:10 | Atom economical |

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral amines. Engineered enzymes can catalyze reactions with exceptional enantioselectivity under mild conditions. Recent research has demonstrated the use of engineered variants of cytochrome c for the asymmetric synthesis of α-trifluoromethyl amines. nih.govthieme-connect.com This is achieved through an abiological N–H carbene insertion reaction. nih.govresearchwithrutgers.com In a potential synthesis for the target molecule, an engineered metalloprotein could catalyze the insertion of a trifluoromethylcarbene into the N-H bond of a precursor amine, establishing the chiral center with high enantiomeric excess (e.r.). nih.govthieme-connect.com

This biocatalytic approach can be tuned by modifying both the enzyme (protein engineering) and the diazo reagent (substrate engineering) to favor the formation of a specific enantiomer. nih.gov

| Enzyme System | Reaction Type | Achieved Enantiomeric Ratio (e.r.) | Key Features |

| Engineered Cytochrome c₅₅₂ | N-H Carbene Insertion | Up to 99.5:0.5 | High enantioselectivity, mild conditions |

| Evolved Rhodothermus marinus cyt c | Carbene B-H Insertion | Up to 98.5:1.5 | Broad substrate scope |

Novel Trifluoromethylation and Amination Techniques

The development of new reagents and methods for introducing trifluoromethyl and amino groups is essential for improving the efficiency and scope of synthesis.

Modern trifluoromethylation often employs electrophilic "CF₃⁺" sources, which are more stable and easier to handle than nucleophilic or radical sources. nih.govresearchgate.net Reagents such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are widely used. nih.govrsc.org These can react with a variety of nucleophiles and can also generate CF₃ radicals through electron transfer processes, expanding their utility. nih.govconicet.gov.ar

For amination, recent advances have moved beyond traditional reductive amination. numberanalytics.com Innovative strategies include photoredox catalysis and electrochemical amination, which often proceed under milder conditions. numberanalytics.com Furthermore, direct fluoroamination of alkenes can introduce both the fluorine and nitrogen functionalities in a single step, offering an efficient route to fluorinated amines. alfa-chemistry.com

| Technique | Reagent/Method | Description |

| Trifluoromethylation | Togni's or Umemoto's Reagents | Electrophilic CF₃⁺ sources that react with various nucleophiles. nih.govrsc.org |

| Amination | Photoredox Catalysis | Uses light to generate reactive intermediates for C-N bond formation under mild conditions. numberanalytics.com |

| Amination | Electrochemical Amination | Anodic oxidation of a substrate followed by reaction with an amine source, reducing chemical waste. numberanalytics.com |

| Fluoroamination | Three-component reaction | Simultaneous introduction of fluorine and nitrogen groups across an alkene. alfa-chemistry.com |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. For a molecule like this compound, an MCR could potentially assemble the core structure in a single step.

The Strecker reaction, one of the oldest MCRs, involves the reaction of an aldehyde (oxane-4-carbaldehyde), an amine (ammonia), and a cyanide source (e.g., TMSCN) to form an α-amino nitrile. nih.gov This intermediate can then be hydrolyzed and further manipulated. Asymmetric versions of the Strecker reaction using chiral catalysts can provide enantiomerically enriched products. nih.gov

Another powerful MCR is the Ugi reaction, a four-component reaction between an aldehyde, an amine, an isocyanide, and a carboxylic acid. While direct synthesis of the target amine is not straightforward, a Ugi reaction could be employed to create a complex precursor that can be subsequently converted to the desired product. For instance, using oxane-4-carbaldehyde, ammonia, a trifluoroacetate, and an isocyanide would rapidly generate a complex amide scaffold.

| Reaction Name | Components | Intermediate/Product Type | Relevance to Target Synthesis |

| Strecker Reaction | Aldehyde, Amine, Cyanide | α-Amino nitrile | Can form the C-N bond and introduce the amine precursor. nih.gov |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Rapid assembly of a complex scaffold containing the oxane and amine moieties. |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino carbonyl | Useful for building more complex amine-containing structures. nih.gov |

Reactivity and Chemical Transformations of 2,2,2 Trifluoro 1 Oxan 4 Yl Ethan 1 Amine

Amination Reactions and Derivatives Formation

The primary amine group is a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives. As a primary amine, it can undergo standard transformations such as acylation, alkylation, and sulfonylation to yield corresponding amides, secondary/tertiary amines, and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the compound's physicochemical properties.

For instance, the amine can react with various acylating agents (e.g., acid chlorides, anhydrides) to form stable amide bonds. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Reductive amination, a powerful tool for C-N bond formation, can be employed by reacting the amine with aldehydes or ketones in the presence of a reducing agent to produce more complex secondary amines. The trifluoroethylamine moiety can also be used to prepare 1,2-substituted guanidines and their derivatives, which are valuable intermediates in pharmaceutical synthesis. kangmei.com

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is characterized by its high electronegativity and the exceptional strength of the carbon-fluorine bond, which has a bond dissociation energy of approximately 485.3 kJ/mol. mdpi.com This inherent stability makes the -CF₃ group exceptionally robust and generally inert to a wide range of chemical, electrochemical, thermal, and photochemical conditions. mdpi.com

Consequently, the trifluoromethyl group in 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine does not typically participate directly in chemical transformations under standard synthetic conditions. Its primary role is to modulate the electronic properties of the molecule. The strong electron-withdrawing nature of the -CF₃ group significantly lowers the basicity of the adjacent amine compared to its non-fluorinated analogue. This electronic influence is a key feature in its application in drug design, as it can affect pKa, lipophilicity, and metabolic stability. mdpi.comnih.gov While reactions involving C-F bond activation or defluorination are known, they require specialized and often harsh conditions, such as transition-metal catalysis, and are not common transformations for this type of compound in typical synthetic applications. rsc.org

Transformations of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated heterocyclic ether, which is generally stable and unreactive under neutral and basic conditions. Its stability makes it a common scaffold in medicinal chemistry. nih.govacs.org Transformations of the oxane ring itself, such as ring-opening, typically require harsh conditions that are often not compatible with the rest of the molecule.

Ring-opening reactions of simple ethers like oxane usually proceed via protonation of the ether oxygen followed by nucleophilic attack, requiring strong acids (e.g., HBr, HI). Such conditions would also protonate the primary amine, potentially leading to a complex mixture of products or decomposition. Therefore, selective transformation of the oxane ring in the presence of the amine and trifluoromethyl groups is synthetically challenging and not a commonly employed strategy. Synthetic utility more often exploits the oxane ring as a stable, three-dimensional scaffold to orient the other functional groups. nih.govacs.org

Transition Metal-Catalyzed Coupling Reactions

The primary amine of this compound serves as an effective nucleophile in transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives. nih.govacs.org

The coupling of fluoroalkylamines with aryl halides (bromides and chlorides) has been successfully achieved using palladium catalysts. nih.govacs.org A key challenge is that the resulting fluoroalkylaniline products can be unstable under the typical high temperatures and strong bases used in C-N coupling. acs.org To overcome this, milder reaction conditions have been developed. The use of a weaker base, such as potassium phenoxide (KOPh), in conjunction with a specialized palladium catalyst system, like one derived from [Pd(allyl)Cl]₂ and the bulky, electron-rich biarylphosphine ligand AdBippyPhos, has proven effective. nih.govacs.org These conditions allow the reaction to proceed at lower temperatures and with low catalyst loadings, showing high functional group tolerance. nih.govacs.org

The turnover-limiting step in these reactions is often the reductive elimination from the palladium center to form the C-N bond, a process influenced by the electron-withdrawing nature of the fluoroalkyl group. acs.org

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-n-Butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Dioxane | 100 | 94 |

| 4-Bromobenzonitrile | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Dioxane | 100 | 95 |

| 3-Chloropyridine | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Dioxane | 100 | 85 |

| 1-Bromo-4-(trifluoromethoxy)benzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Dioxane | 100 | 96 |

Organocatalytic Transformations

In the realm of organocatalysis, this compound can function in two principal ways: as a substrate for transformations catalyzed by small organic molecules or as a basic catalyst itself.

As a substrate, the amine can participate in reactions such as organocatalytic transfer hydrogenation. Chiral organocatalysts, often in combination with a hydride source like a Hantzsch ester, can facilitate the enantioselective reduction of imines formed in situ from the amine. princeton.edu This provides a metal-free pathway to chiral amines.

Alternatively, due to its basicity (albeit reduced by the -CF₃ group), the amine can act as a weak base catalyst. kangmei.com It can facilitate reactions that require a mild base to deprotonate a substrate, such as in certain condensation or isomerization reactions. For example, trifluoroethylamine has been used as a catalyst for the isomerization of β,γ-unsaturated enones to their α,β-unsaturated counterparts. kangmei.com The amine facilitates the reaction by forming an ammonium (B1175870) ion, which assists in the removal of an α-proton. kangmei.com

Applications As a Versatile Building Block in Complex Molecule Synthesis

Construction of Chiral Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic structures is a widely recognized strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. ekb.eg Building blocks like 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine are valuable for creating chiral fluorinated heterocycles. The primary amine can serve as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of novel nitrogen-containing heterocyclic systems. mq.edu.au For instance, similar fluorinated amines are used in the synthesis of complex structures like trifluoromethyl-substituted morpholines and other N-heterocyles. mq.edu.auenamine.net The inherent chirality at the carbon bearing the amine and trifluoromethyl groups can be exploited to produce enantiomerically pure heterocyclic compounds, which is crucial for developing selective drug candidates. nih.govacs.org

Role in the Synthesis of Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are fundamental components of a vast array of pharmaceuticals and biologically active compounds. ekb.eg The amine functionality of this compound makes it a direct precursor for the synthesis of diverse nitrogen-containing scaffolds. nih.gov It can be used in reactions to form amides, sulfonamides, and other derivatives which can then undergo further transformations to construct complex heterocyclic systems such as pyridines, pyrimidines, or fused bicyclic structures. nih.govbeilstein-journals.org The trifluoromethyl group in proximity to the nitrogen atom can significantly influence the electronic properties and basicity of the resulting scaffold, which can be advantageous for modulating drug-receptor interactions. nih.gov

Integration into Macrocyclic Architectures

Macrocycles are a class of molecules that have gained prominence in drug discovery, often for their ability to tackle challenging biological targets. nih.govnih.gov Building blocks with multiple points for chemical modification are essential for the synthesis of macrocyclic libraries. nih.gov this compound, with its reactive amine group and the potential for functionalization of the oxane ring, could be integrated into macrocyclic structures. The amine can serve as a key linkage point in peptide-based or other types of macrocycles. The incorporation of fluorinated non-canonical amino acids into macrocyclic peptides is a known strategy to enhance their pharmacological properties, including metabolic stability and cell permeability. rsc.org

Contributions to Complex Natural Product and Analog Synthesis

While naturally occurring organofluorine compounds are rare, the synthesis of fluorinated analogs of natural products is a common strategy in medicinal chemistry to improve their therapeutic potential. rsc.orgresearchgate.netrsc.orgijournals.cn The tetrahydropyran (B127337) ring present in this compound is a structural motif found in numerous natural products. This makes the compound a potentially useful building block for the synthesis of fluorinated analogs of such natural products. By replacing a portion of a natural product's structure with this fluorinated building block, chemists can systematically probe the effects of fluorine substitution on biological activity.

Exploration in Materials Science Precursor Development

Fluorinated polymers possess a unique combination of properties, including high thermal and chemical stability, low surface energy, and specific electrical properties, making them valuable in a wide range of advanced material applications. nih.govpageplace.demt.comwikipedia.orgsciengine.com The development of novel fluorinated monomers and precursors is crucial for the synthesis of new high-performance polymers. A molecule like this compound could potentially serve as a precursor for specialized fluorinated polymers. The amine group can be modified to introduce polymerizable functionalities, such as acrylates or styrenes, allowing for its incorporation into polymer chains. The presence of the trifluoromethyl group would impart fluoropolymer-like properties to the resulting material.

Mechanistic and Theoretical Studies on 2,2,2 Trifluoro 1 Oxan 4 Yl Ethan 1 Amine Transformations

Reaction Mechanism Elucidation via Spectroscopic and Kinetic Analysis

Specific spectroscopic and kinetic analyses for the transformation of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine have not been reported in the available literature. Elucidation of reaction mechanisms for compounds of this nature would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of intermediates and products, and kinetic studies to determine reaction orders and rate constants. However, no such studies have been published for this specific compound.

Computational Chemistry and Quantum Mechanical Studies

There are no specific computational chemistry or quantum mechanical studies focused on this compound in the available research. Such studies would be valuable for understanding the molecule's conformational preferences, the energy barriers of potential reaction pathways, and the distribution of electron density.

Stereochemical Course of Reactions

The stereochemical course of reactions involving this compound has not been experimentally determined. As the molecule is chiral at the carbon bearing the amine and trifluoromethyl groups, reactions at this center could proceed with retention, inversion, or racemization of configuration, depending on the reaction mechanism (e.g., SN1 vs. SN2). Without experimental data, the stereochemical outcomes of its transformations remain speculative.

Electronic Effects of the Trifluoromethyl and Oxane Moieties on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of both the trifluoromethyl group and the oxane moiety.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This strong inductive effect has several consequences for the reactivity of the adjacent amine group:

Reduced Basicity and Nucleophilicity: The electron-withdrawing nature of the -CF3 group decreases the electron density on the nitrogen atom of the amine. nih.gov This reduction in electron density makes the lone pair of electrons on the nitrogen less available for donation to a proton or an electrophile, thereby decreasing the basicity and nucleophilicity of the amine compared to its non-fluorinated analogues. msu.edu

Increased Acidity of N-H Protons: The inductive effect of the -CF3 group stabilizes the conjugate base formed upon deprotonation of the amine, making the N-H protons more acidic than those of alkylamines.

Influence on Adjacent Cationic Centers: Should a reaction proceed through a carbocation intermediate at the carbon atom attached to the -CF3 group, the strong electron-withdrawing nature of the group would be highly destabilizing. nih.gov

The oxane (tetrahydropyran) moiety is a saturated heterocyclic ring. Its primary electronic influence is through inductive effects:

Inductive Effect of the Ether Oxygen: The oxygen atom in the oxane ring is electronegative and exerts a modest electron-withdrawing inductive effect. However, this effect is attenuated by the number of sigma bonds separating the oxygen from the reactive amine center.

Steric Hindrance: The bulky oxane ring can sterically hinder the approach of reactants to the amine group, potentially slowing down reaction rates compared to less hindered amines.

Table 1: Comparison of Electronic Properties of Key Functional Groups

| Functional Group | Electronic Effect | Impact on Amine Reactivity |

|---|---|---|

| Trifluoromethyl (-CF3) | Strong electron-withdrawing (inductive) | Decreases basicity and nucleophilicity |

| Oxane | Weak electron-withdrawing (inductive), Steric bulk | Minor electronic effect, may hinder reactions |

| Alkyl (e.g., -CH3) | Electron-donating (inductive) | Increases basicity and nucleophilicity |

Reaction Kinetics and Thermodynamics

No specific data on the reaction kinetics or thermodynamics of transformations involving this compound are available. Kinetic studies would be necessary to determine the rate laws and activation parameters for its reactions, while thermodynamic studies would provide information on the equilibrium position of these reactions.

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Routes and Green Chemistry Applications

The development of sustainable synthetic routes for 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine is a primary area for future research. Green chemistry principles can be applied to minimize the environmental impact of its synthesis. Key areas of focus include the use of renewable starting materials, the reduction of hazardous waste, and the development of energy-efficient reaction conditions.

One promising approach is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. This could potentially replace traditional chemical catalysts that are often based on heavy metals. Additionally, the use of greener solvents, such as water or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process. The principles of atom economy will also be crucial, designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and solvents. |

| Designing Safer Chemicals | The target compound itself could be designed for reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, ionic liquids, or supercritical fluids. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |

| Catalysis | Employing highly selective catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Designing the molecule to break down into benign products after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |

Flow Chemistry and Continuous Synthesis of the Compound

The application of flow chemistry and continuous manufacturing processes presents a significant opportunity for the synthesis of this compound. uc.pt Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. researchgate.netrsc.org

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. tue.nl This level of control can lead to higher yields and purities, as well as the ability to safely handle highly reactive intermediates. The modular nature of flow systems also allows for the integration of multiple synthetic steps, purification, and analysis into a single, automated process. uc.pt

Potential Advantages of Flow Synthesis:

Enhanced Safety: Small reactor volumes minimize the risks associated with exothermic reactions or hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling. uc.pt

Precise Reaction Control: Accurate control over stoichiometry, residence time, and temperature leads to better reproducibility.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Integration of Multiple Steps: Synthesis, work-up, and purification can be combined into a continuous sequence. tue.nl

Exploration of Novel Catalytic Systems

Future research will likely focus on the discovery and development of novel catalytic systems to improve the efficiency and selectivity of the synthesis of this compound. Advances in catalysis could lead to more direct and atom-economical routes to this compound.

One area of exploration is the use of organocatalysis, which utilizes small organic molecules as catalysts. These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. For the synthesis of chiral amines, asymmetric organocatalysis could provide a direct route to enantiomerically pure products.

Furthermore, the development of new metal-based catalysts, including those based on earth-abundant and non-toxic metals, is an active area of research. nih.gov Photocatalysis, which uses light to drive chemical reactions, also offers a promising avenue for developing novel transformations under mild conditions.

| Catalyst Type | Potential Advantages for Synthesis |

| Organocatalysts | Metal-free, often robust, and capable of asymmetric induction. |

| Transition Metal Catalysts | High activity and selectivity for a wide range of transformations. |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, and environmentally benign. |

| Photocatalysts | Can enable novel reactions under mild conditions using light as an energy source. |

| Nanocatalysts | High surface area can lead to enhanced catalytic activity and easier separation. nih.gov |

Derivatization for Advanced Functional Materials

The presence of a primary amine group in this compound makes it an excellent candidate for derivatization to create advanced functional materials. researchgate.net The amine can be readily modified through a variety of chemical reactions to introduce new functional groups and tailor the properties of the resulting materials.

For example, the amine can be acylated or alkylated to produce a wide range of amides and secondary or tertiary amines. These derivatives could find applications as ligands for metal catalysts, building blocks for polymers, or as components of liquid crystals. The trifluoromethyl group imparts unique properties such as high lipophilicity and metabolic stability, which can be advantageous in the design of new materials. mdpi.com

Potential Derivatization Reactions and Applications:

Amide formation: Reaction with carboxylic acids or their derivatives to form amides with potential applications in polymer science or as bioactive molecules.

N-Alkylation: Introduction of alkyl groups to create secondary and tertiary amines, which can be used as bases, ligands, or building blocks for more complex structures.

Reductive amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds, leading to a diverse range of substituted amines.

Formation of Schiff bases: Condensation with aldehydes or ketones to form imines, which can be used as intermediates or as ligands in coordination chemistry.

Computational Design of New Transformations and Applications

Computational chemistry and in silico modeling are powerful tools that can be used to accelerate the discovery of new synthetic transformations and applications for this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates, and guide the design of new catalysts. researchgate.net

Molecular docking studies can be used to predict the binding affinity of the compound and its derivatives to biological targets, which can aid in the design of new therapeutic agents. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of derivatives with their biological activity or material properties.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and calculation of thermodynamic data. researchgate.net |

| Molecular Docking | Prediction of binding modes and affinities of small molecules to biological macromolecules. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of molecules and their interactions with their environment. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity or material properties based on molecular structure. |

Q & A

Q. What strategies enhance its utility as a building block in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.